molecular formula C22H24N6 B2475108 N~4~-(2,4-二甲苯基)-1-甲基-N~6~-(2-苯乙基)-1H-吡唑并[3,4-d]嘧啶-4,6-二胺 CAS No. 896002-49-6

N~4~-(2,4-二甲苯基)-1-甲基-N~6~-(2-苯乙基)-1H-吡唑并[3,4-d]嘧啶-4,6-二胺

货号 B2475108
CAS 编号: 896002-49-6
分子量: 372.476
InChI 键: TXYWSFGMLFGYFK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a pyrazolopyrimidine derivative. Pyrazolopyrimidines are a class of compounds that have been studied for their diverse biological activities. They have a fused pyrazole and pyrimidine ring in their structure .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolopyrimidine core, which is a bicyclic system containing a pyrazole ring fused with a pyrimidine ring. It also has a 2,4-dimethylphenyl group and a 2-phenylethyl group attached to the nitrogen atoms of the pyrazolopyrimidine core .


Chemical Reactions Analysis

The chemical reactions of this compound would likely involve the nitrogen atoms or the phenyl rings. For example, the nitrogen atoms could potentially participate in acid-base reactions, while the phenyl rings could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Generally, pyrazolopyrimidines are solid at room temperature and are soluble in common organic solvents .

科学研究应用

Antitumor Activity

The compound has been investigated for its antitumor properties. In a study, a series of novel N4-alkyl-N2-phenyl-pyrrolo[3,2-d]pyrimidine-2,4-diamine derivatives (including our compound) were synthesized and evaluated. These derivatives exhibited anti-proliferative activities against human breast cancer cells and human gastric cancer cells. Notably, the most potent compound demonstrated super antitumor activity compared to the positive control palbociclib, a well-known CDK6 inhibitor .

CDK6 Inhibition

Cyclin-dependent protein kinases (CDKs) play crucial roles in cell cycle regulation and transcription. CDK6, in particular, has been identified as a promising target for cancer treatment. Our compound was tested for its CDK6 inhibitory activity and showed good results. Understanding its binding model with CDK6 through molecular docking simulations provides valuable insights for drug development .

Novel Structure Exploration

Many reported CDK inhibitors share common structural features, such as the N-(pyridin-2-yl)pyrimidin-2-amine or N-phenylpyrimidin-2-amine nucleus. Our compound breaks away from this trend by incorporating the 2,3-positions of pyrrole into the 5,6-positions of N-phenylpyrimidin-2-amine. This novel structure opens up possibilities for designing compounds with improved antitumor activity and selectivity .

Semicarbazone Synthesis

In a separate study, semicarbazones with 2,4-dimethylphenyl substitution were synthesized. Although not directly related to our compound, this work highlights the versatility of the 2,4-dimethylphenyl moiety in organic synthesis .

Core Structure Modification

The compound’s core structure—2,4-diaminopyrimidine—has been modified in various ways. For instance, substituting different groups at specific positions led to the synthesis of 2,4-diamino-6-substituted pyrimidines. Such modifications can impact the compound’s biological activity and pharmacological profile .

Drug Discovery Prospects

Given its unique structure and promising activities, our compound could serve as a starting point for drug discovery efforts. Researchers may explore further modifications, optimize its properties, and develop novel therapeutic agents based on its scaffold.

Design, Synthesis, and Antitumor Activity of New N4-Alkyl-N2-Phenyl-Pyrrolo [3,2-d]Pyrimidine-2,4-Diamine Derivatives as CDK6 Inhibitors Synthesis of N4-(2,4-dimethylphenyl) Semicarbazones as 4-Aminobutyrate Aminotransferase Inhibitors Synthesis of 2,4-Diaminopyrimidine Core Structures via Nucleophilic Substitution

未来方向

The study of pyrazolopyrimidine derivatives is an active area of research due to their diverse biological activities. Future research could involve the synthesis of new derivatives and the investigation of their biological activities .

作用机制

Target of Action

The primary target of this compound is the Cyclin-dependent protein kinases (CDKs) . CDKs are important protein serine/threonine kinases belonging to the CMGC family . They play crucial roles in the regulation of cell cycle and transcription , making them promising targets for the treatment of cancers and other diseases .

Mode of Action

The compound interacts with its target, CDK6, by inhibiting its activity . The most potent compound in the series showed superior antitumor activities than the positive control palbociclib and good CDK6 inhibitory activity . The probable binding model of the compound with CDK6 was simulated by molecular docking .

Biochemical Pathways

The inhibition of CDK6 affects the cell cycle regulation and transcription pathways . This leads to the suppression of cell proliferation, particularly in human breast cancer cells and human gastric cancer cells .

Pharmacokinetics

The compound’s potent antitumor activities suggest that it may have favorable pharmacokinetic properties that allow it to effectively reach its target and exert its effects .

Result of Action

The result of the compound’s action is the inhibition of cell proliferation. This is evidenced by the observed antitumor activities against human breast cancer cells and human gastric cancer cells .

Action Environment

These include the degree of aza-substitution in rings, pH of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product . The nature of functional groups, electronic and steric effects also affect the possibility of the Dimroth rearrangement and its course .

属性

IUPAC Name

4-N-(2,4-dimethylphenyl)-1-methyl-6-N-(2-phenylethyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6/c1-15-9-10-19(16(2)13-15)25-20-18-14-24-28(3)21(18)27-22(26-20)23-12-11-17-7-5-4-6-8-17/h4-10,13-14H,11-12H2,1-3H3,(H2,23,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXYWSFGMLFGYFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCCC4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~4~-(2,4-dimethylphenyl)-1-methyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。